5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
Description
5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring an imidazole ring fused to a partially saturated pyridine ring. Its structure includes a benzyl group at the 5-position and a methyl group at the 1-position (Figure 1). Synthetically, it is derived via multi-step organic reactions, often involving cyclization and substitution strategies. Key characterization data include ESI-MS (m/z 228.2 [M + H]⁺) and distinct HPLC retention times (3.79 min), indicating moderate polarity .
Properties
Molecular Formula |
C14H17N3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
5-benzyl-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C14H17N3/c1-16-11-15-13-10-17(8-7-14(13)16)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
InChI Key |
GORZKCKLDALJNO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1CCN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where histamine hydrochloride reacts with paraformaldehyde to form the tetrahydroimidazo[4,5-c]pyridine core . This reaction typically occurs under mild conditions and can be further modified to introduce the benzyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the imidazo-pyridine ring system.
Substitution: Alkylation or acylation of the secondary amine can yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Alkyl or arylalkyl bromides in acetonitrile or acid chlorides in dimethoxyethane are typical reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated compounds.
Scientific Research Applications
Biological Activities
Research indicates that 5-benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine exhibits several biological activities:
- Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes, suggesting potential applications in treating diseases where enzyme regulation is crucial.
- Receptor Modulation : It interacts with specific receptors, which may lead to therapeutic effects similar to established pharmaceuticals such as benzimidazoles in biological assays.
Medicinal Chemistry Applications
The compound's biological activity opens avenues for its use in medicinal chemistry:
- Anticancer Agents : Due to its structural similarity to other known anticancer compounds, it may exhibit cytotoxic effects against cancer cells.
- Antihypertensive Agents : Its potential as an antihypertensive agent is supported by studies showing activity comparable to other compounds in this category.
- Neurological Disorders : The ability to modulate neurotransmitter receptors suggests possible applications in treating neurological disorders.
Interaction Studies
Understanding the mechanism of action of this compound involves interaction studies that focus on:
- Binding Affinity : Assessing how strongly the compound binds to various biological targets.
- Inhibitory Capacity : Evaluating its effectiveness in inhibiting target enzymes or receptors.
Such studies utilize techniques such as molecular docking and in vitro assays to optimize the compound's therapeutic potential.
Mechanism of Action
The mechanism of action of 5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of glutaminyl cyclase, an enzyme that plays a role in the pathogenesis of periodontitis . By inhibiting this enzyme, the compound can disrupt the bacterial processes that contribute to the disease.
Comparison with Similar Compounds
5-Benzyl-4-phenyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine (7e)
- Structural Differences : Replaces the methyl group at position 4 with a phenyl group.
- Synthetic Efficiency : Higher yield (67% vs. 26% for 7d), suggesting phenyl substitution improves reaction stability .
- Physicochemical Properties : Larger molecular weight (290.1 vs. 228.2) and longer HPLC retention time (9.68 min vs. 3.79 min), reflecting increased hydrophobicity .
1-[4-(Dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid
- Structural Differences : Incorporates a diphenylacetyl group at position 5 and a carboxylic acid at position 4.
- Functional Impact : The polar carboxylic acid group enhances solubility, while the diphenylacetyl moiety may influence target binding affinity .
Core Heterocycle Modifications
5-Benzyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
- Structural Differences : Replaces the imidazole ring with a pyrazole.
Isoxazolo[4,5-c]pyridines
- Structural Differences : Substitutes the imidazole ring with an isoxazole.
- Pharmacological Relevance : Isoxazole-containing analogs demonstrate potent Hsp90 inhibition, highlighting the scaffold’s versatility in targeting chaperone proteins .
Enzyme Inhibition
- SSAO Inhibition : Imidazo[4,5-c]pyridine derivatives with bulky substituents (e.g., diphenylacetyl) show promise as semicarbazide-sensitive amine oxidase (SSAO) inhibitors, suggesting steric bulk enhances target engagement .
Receptor Binding
- 5-HT6 Receptor Affinity : Sulfonamide-substituted imidazo[4,5-c]pyridines exhibit higher 5-HT6 receptor (5-HT6R) activity than benzyl/phenethyl analogs, emphasizing the importance of polar substituents for receptor interaction .
Clinical and Developmental Status
This gap is attributed to insufficient SAR studies and a lack of comprehensive data on bioavailability and toxicity .
Data Tables
Table 1. Key Properties of Imidazo[4,5-c]pyridine Analogs
| Compound | Substituents | Molecular Weight (g/mol) | Yield (%) | HPLC Retention (min) |
|---|---|---|---|---|
| 5-Benzyl-1-methyl- (7d) | 5-Benzyl, 1-methyl | 228.2 | 26 | 3.79 |
| 5-Benzyl-4-phenyl- (7e) | 5-Benzyl, 4-phenyl | 290.1 | 67 | 9.68 |
Biological Activity
5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C14H17N3
- Molecular Weight : 227.3 g/mol
- CAS Number : 92759-78-9
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that this compound acts as an inhibitor for several enzymes and receptors.
Enzyme Inhibition
- Inhibition of PgQC : The compound has demonstrated potent inhibitory effects against the enzyme peptidylglycine α-amidating monooxygenase (PgQC). The introduction of the benzyl group significantly enhances its activity compared to other derivatives. For instance, the benzyl substitution improved inhibitory activity by a factor of 60 compared to non-benzylated counterparts .
- Antiviral Activity : this compound has shown potential as an antiviral agent against pestiviruses like BVDV (bovine viral diarrhea virus), with effective concentrations (EC50) below 100 nM and a selectivity index greater than 1000 .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of various substituted imidazo[4,5-c]pyridines on human cancer cell lines including HeLa and HCT-116. The results indicated that derivatives of this compound exhibited selective cytotoxicity with IC50 values ranging from 0.7 to 3.2 µM across different cell lines. This suggests potential for development as an anticancer therapeutic agent .
Case Study 2: Antibacterial Activity
While primarily noted for its anticancer and antiviral properties, some derivatives also exhibited moderate antibacterial activity against E. coli with minimum inhibitory concentrations (MIC) around 32 µM for certain compounds. This highlights the versatility of this chemical scaffold in addressing multiple therapeutic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
